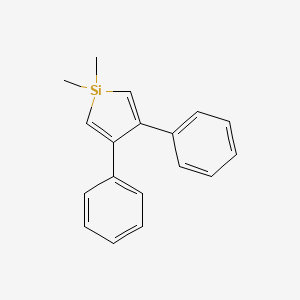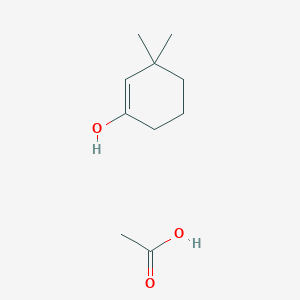
4-Butylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylcyclopent-2-en-1-one is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with a butyl group attached to the fourth carbon and a ketone functional group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method yields derivatives of cyclopent-2-en-1-one in one step with reasonable yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
4-Butylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkenes.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 4-Butylcyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the cyclopentene ring can undergo various transformations. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacks the ketone and butyl group.
Cyclopentene: An unsaturated cyclic hydrocarbon similar to 4-Butylcyclopent-2-en-1-one but without the butyl group and ketone.
Cyclopentanone: Contains a ketone group but lacks the butyl group and double bond.
Uniqueness
This compound is unique due to the presence of both a butyl group and a ketone functional group on a cyclopentene ring. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
54814-22-1 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-butylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
IIGNBWMKJHTGGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)

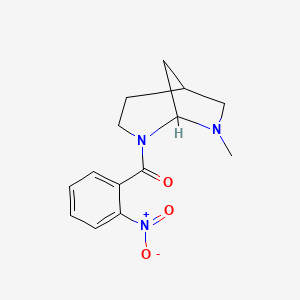
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
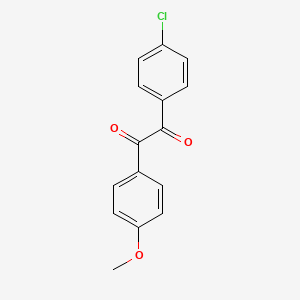

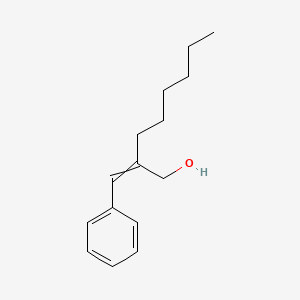
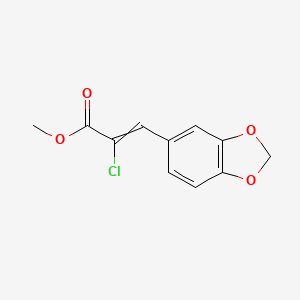

![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)

